1H-Benzimidazole-5-carboxylic acid
Overview
Description
1H-Benzimidazole-5-carboxylic acid is a versatile compound that has been extensively studied due to its potential applications in various fields, including pharmaceuticals and pesticides. It serves as an important intermediate in the synthesis of a wide range of compounds, such as 5-HT3 receptor antagonists, antileukemic agents, and coordination polymers with lanthanides .
Synthesis Analysis
The synthesis of 1H-Benzimidazole-5-carboxylic acid derivatives has been achieved through various methods. For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides were synthesized and evaluated for their 5-HT3 antagonistic activity . Another study reported the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents . Additionally, a simple and efficient one-step synthesis of benzimidazoles from carboxylic acids using microwave heating has been described .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-5-carboxylic acid derivatives has been characterized using various spectroscopic techniques, including FTIR, (1)H NMR, and mass spectroscopy . Detailed structural and vibrational investigations have been carried out to understand the influence of the carboxylic group on the skeletal frequencies of the molecule .
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxylic acid derivatives have been shown to participate in a variety of chemical reactions. For example, they have been used to construct lanthanide coordination polymers with unique 2D wave-like layer structures . The compound has also been involved in the synthesis of benzimidazole-4-carboxamides and -carboxylates as potent and selective 5-HT4 receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole-5-carboxylic acid derivatives have been extensively studied. The presence of an intramolecular hydrogen bond in these compounds has been revealed by IR spectroscopy studies . The vibrational, electronic, and quantum chemical properties have been analyzed using DFT studies, which provided insights into the electronic and steric influence of the carboxylic group . The compounds exhibit characteristic luminescence emission bands, which are of interest for optical studies .
Relevant Case Studies
Several case studies highlight the significance of 1H-Benzimidazole-5-carboxylic acid derivatives. For instance, compound 12a, a derivative synthesized for 5-HT3 receptor antagonistic activity, showed high potency and selectivity, comparable to reference compounds . In the field of cancer research, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced cell death in leukemic cells, indicating its potential as an antileukemic agent . In materials science, the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid demonstrated unique structural and spectroscopic properties .
Scientific Research Applications
Lanthanide Coordination Compounds
1H-Benzimidazole-5-carboxylic acid is used in synthesizing lanthanide coordination polymers, which exhibit luminescence emission and potential optical applications. These compounds feature a unique 2D wave-like layer structure and display bright green luminescence, particularly the compound with terbium (Tb), due to an ideal energy gap between the ligand and Tb3+ state energy level, indicating significant potential for optical studies (Xia et al., 2013).
Structural and Spectroscopic Properties
In the context of crystallography, 1H-Benzimidazole-5-carboxylic acid crystallizes as the monohydrate and exists in a zwitterionic form. Its molecular structure is stabilized through extensive hydrogen bonding, forming a two-dimensional network, suggesting potential applications in materials science (Krawczyk et al., 2005).
Novel Anti-Diabetic and Luminescent Coordination Compounds
This compound has been used to synthesize novel vanadium coordination compounds, which exhibit intense photoluminescence and have shown in vivo antidiabetic activity with low cell toxicities. These findings suggest its potential use in developing new diabetes treatments and luminescent materials (Fernández et al., 2016).
Vibrational, Electronic, and Quantum Chemical Studies
Detailed structural and vibrational investigations of 1H-Benzimidazole-5-carboxylic acid have been conducted, highlighting its electronic structure and thermodynamical properties. This research contributes to a better understanding of its electronic and steric influences, relevant for chemical and pharmaceutical applications (Arjunan et al., 2013).
Metal-Organic Frameworks
Benzimidazole derivatives have been used to assemble metal-organic frameworks (MOFs) with cadmium ions. These complexes display blue emission in the solid state, suggesting their potential in developing new luminescent materials and sensors (Yao et al., 2008).
Antileukemic Agents
Synthesis of 1H-Benzimidazole-5-carboxylic acid derivatives has shown potential as chemotherapeutic agents, particularly for leukemia treatment. Some derivatives induce significant cell death in leukemic cells, suggesting their role in developing new cancer treatments (Gowda et al., 2009).
Antiviral Applications
Benzimidazole 5-carboxamide derivatives from a combinatorial library have been identified as specific inhibitors of the NS5B polymerase of the hepatitis C virus (HCV), indicating their potential in developing new antiviral therapies (Beaulieu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPLDIXZODDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332648 | |
Record name | 1H-Benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-5-carboxylic acid | |
CAS RN |
15788-16-6 | |
Record name | 1H-Benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15788-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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